Azomethane is a valuable source of nitrogen gas (N₂) when it undergoes thermal decomposition. Researchers utilize this property to study the kinetics and mechanisms of decomposition reactions. By precisely controlling temperature and pressure, scientists can investigate the reaction pathways and factors influencing the rate of nitrogen release ScienceDirect.
Azomethane can act as a free radical initiator due to its weak carbon-carbon bond. Upon heating or exposure to light, the bond breaks, forming two methyl radicals (CH₃•). These radicals readily react with other molecules, making azomethane a useful tool for initiating polymerization reactions and studying radical-mediated processes Organic Chemistry.
Azomethane's light-sensitive nature makes it a model compound for studying photochemical reactions. Scientists investigate how light absorption triggers bond cleavage and how these processes influence the molecule's properties Journal of the American Chemical Society.
The relatively simple structure of azomethane allows researchers to use computational modeling to study its behavior. These simulations provide insights into its reactivity, vibrational modes, and other physical characteristics International Journal of Quantum Chemistry: .
Azomethane is an organic compound with the chemical formula CH₃-N=N-CH₃. It is a diazene derivative, characterized by its nitrogen-nitrogen double bond and methyl groups attached to each nitrogen atom. This compound exhibits cis-trans isomerism, which means it can exist in different geometric forms depending on the spatial arrangement of its atoms. Azomethane is notable for being a source of methyl radicals, which are highly reactive species utilized in various
While azomethane itself is not widely studied for biological activity, its derivatives, particularly azomethine imines, have garnered attention for their potential in bioorthogonal reactions. These reactions are valuable for labeling biomolecules in live cells due to their stability and rapid reactivity under physiological conditions. Azomethine imines react selectively with biological nucleophiles, making them useful in chemical biology .
Azomethane can be synthesized through various methods:
Azomethane has several notable applications:
Studies on azomethane interactions often focus on its reactivity with other chemical species:
Several compounds share structural or functional similarities with azomethane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Azomethine | R₁R₂C=N-R₃ | Contains a carbon-nitrogen double bond; used in organic synthesis. |
Dimethylhydrazine | (CH₃)₂N-NH₂ | A hydrazine derivative; used as a rocket fuel component. |
Hydrazine | H₂N-NH₂ | A simple hydrazine; used as a reducing agent and rocket fuel. |
Azobenzene | C₆H₅-N=N-C₆H₅ | Contains an azo group; used as a dye and in photochemical applications. |
Azomethane's uniqueness lies in its ability to generate methyl radicals upon decomposition, which is less common among similar compounds. Additionally, its specific reactivity patterns make it particularly useful in both synthetic chemistry and biological applications.
Azomethane is an organic compound with the chemical formula CH₃-N=N-CH₃, also known as dimethyldiazene [1] [2]. The molecule belongs to the diazene family and is characterized by its nitrogen-nitrogen double bond with methyl groups attached to each nitrogen atom [1]. The compound has a molecular weight of 58.08 grams per mole and is registered under Chemical Abstracts Service number 503-28-6 [2] [4].
The structural characteristics of azomethane have been extensively studied through various spectroscopic and computational methods. The central feature of the molecule is the nitrogen-nitrogen double bond, which exhibits specific geometric parameters that define its molecular architecture [4]. Detailed vibrational spectroscopy studies have provided definitive verification of the molecular structure and its geometric parameters [17] [18].
Table 2.1: Fundamental Structural Parameters of Azomethane
Parameter | Value | Reference Method |
---|---|---|
Molecular Formula | C₂H₆N₂ | [2] |
Molecular Weight | 58.08 g/mol | [2] [4] |
Nitrogen-Nitrogen Bond Length | Approximately 1.25 Å | [4] |
Carbon-Nitrogen Bond Length | Approximately 1.47 Å | [4] |
Carbon-Nitrogen-Nitrogen Bond Angle | Approximately 112° | [4] |
Chemical Abstracts Service Number | 503-28-6 | [2] [4] |
The molecular structure features a planar arrangement around the nitrogen-nitrogen double bond, with the methyl groups positioned according to the specific isomeric form [1] [4]. The nitrogen-nitrogen double bond length of approximately 1.25 Å is characteristic of azo compounds and reflects the double bond character between the nitrogen atoms [4]. The carbon-nitrogen bond lengths of approximately 1.47 Å are consistent with single bond character between the carbon and nitrogen atoms [4].
Computational studies using ab initio molecular orbital calculations have provided detailed insights into the electronic structure and geometric parameters of azomethane [9]. These investigations have employed high-level theoretical methods including complete active space self-consistent field calculations and multireference configuration interaction techniques to characterize the molecular structure [9].
Azomethane exhibits cis-trans isomerism due to restricted rotation around the nitrogen-nitrogen double bond [1] [4] [7]. This geometric isomerism results in two distinct spatial arrangements of the methyl groups relative to the nitrogen-nitrogen double bond axis. The trans configuration, designated as the E-isomer according to the Cahn-Ingold-Prelog nomenclature system, represents the thermodynamically more stable form [4].
The E-isomer of azomethane is characterized by the methyl groups positioned on opposite sides of the nitrogen-nitrogen double bond, while the Z-isomer features the methyl groups on the same side of the double bond [4]. The trans configuration exhibits greater thermodynamic stability compared to the cis configuration due to reduced steric hindrance between the methyl groups [4].
Table 2.2: Isomeric Forms of Azomethane
Isomer Type | Configuration | Stability | Steric Interactions |
---|---|---|---|
E-isomer (trans) | Methyl groups opposite | More stable | Reduced steric hindrance |
Z-isomer (cis) | Methyl groups same side | Less stable | Increased steric hindrance |
The energy difference between the E and Z isomers has been investigated through computational methods, revealing the thermodynamic preference for the trans configuration [4]. This stability difference arises from the minimization of steric repulsion between the terminal methyl groups in the trans arrangement [4].
Photochemical studies have demonstrated that azomethane can undergo isomerization between the E and Z forms under appropriate irradiation conditions [10] [15]. The photodynamical behavior of azomethane involves nonadiabatic deactivation processes that can lead to configurational changes around the nitrogen-nitrogen double bond [10].
The molecular symmetry of azomethane in its trans configuration has been definitively established through vibrational spectroscopy studies [17] [18]. The trans-azomethane molecule belongs to the C₂ₕ point group, which contains four symmetry operations: the identity operation (E), a twofold rotation axis (C₂), a center of inversion (i), and a horizontal mirror plane (σₕ) [17] [18] [27] [28].
The C₂ₕ point group classification reflects the inherent symmetry elements present in the trans-azomethane molecule [17] [18]. The twofold rotation axis passes through the center of the nitrogen-nitrogen bond and is perpendicular to the molecular plane [28]. The center of inversion is located at the midpoint of the nitrogen-nitrogen bond, while the horizontal mirror plane contains all atoms of the molecule [28].
Table 2.3: Symmetry Elements of Trans-Azomethane (C₂ₕ Point Group)
Symmetry Element | Symbol | Description |
---|---|---|
Identity Operation | E | No change in molecular orientation |
Twofold Rotation Axis | C₂ | 180° rotation about nitrogen-nitrogen bond |
Center of Inversion | i | Inversion through molecular center |
Horizontal Mirror Plane | σₕ | Reflection through molecular plane |
The vibrational modes of azomethane are classified according to the irreducible representations of the C₂ₕ point group, designated as Aₘ, Bₘ, Aᵤ, and Bᵤ [17] [18] [28]. This symmetry classification has been confirmed through detailed analysis of infrared and Raman spectroscopic data, which demonstrate the mutual exclusion rule characteristic of centrosymmetric molecules [17] [18].
The point group assignment has significant implications for the vibrational spectroscopy of azomethane, as it determines the activity of fundamental vibrational modes in infrared and Raman spectra [17] [18]. The presence of a center of inversion in the C₂ₕ point group results in the operation of the mutual exclusion principle, where vibrational modes that are infrared active are Raman inactive and vice versa [17] [18].
The molecular orbital configuration of azomethane has been extensively investigated using ab initio quantum chemical methods [9] [11]. The electronic structure features characteristic molecular orbitals that arise from the combination of atomic orbitals on the nitrogen and carbon atoms [9] [11]. The frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the chemical reactivity and photochemical behavior of azomethane [9] [11].
Computational studies employing complete active space self-consistent field methods have revealed the detailed molecular orbital structure of azomethane [9]. The nitrogen-nitrogen double bond is characterized by both sigma and pi bonding molecular orbitals, with the pi system being particularly important for the photochemical properties of the molecule [9] [11].
Table 2.4: Electronic Configuration Parameters of Azomethane
Electronic Property | Description | Computational Method |
---|---|---|
Frontier Orbitals | Highest occupied and lowest unoccupied molecular orbitals | Ab initio calculations [9] |
Pi System | Nitrogen-nitrogen double bond pi orbitals | Complete active space self-consistent field [9] |
Electronic Transitions | n→π* and π→π* transitions | Multireference configuration interaction [9] |
Vertical Excitation Energies | S₀→S₁ and S₀→T₁ transitions | Theoretical calculations [9] [11] |
The electronic spectroscopy of azomethane reveals several important transitions, including the n→π* transition that corresponds to excitation from a nitrogen lone pair orbital to the pi* antibonding orbital of the nitrogen-nitrogen double bond [11]. Additionally, π→π* transitions have been identified, involving excitation from pi bonding to pi* antibonding orbitals [11].
Molecular orbital calculations have provided insights into the mechanism of photodecomposition of azomethane [9]. The calculated vertical excitation energies for the S₀→S₁ and S₀→T₁ transitions show good agreement with experimental observations [9]. The potential energy surfaces of the low-lying electronic states have been explored to understand the photochemical pathways available to the molecule [9].
Flammable;Compressed Gas